N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-7-8-17(24-2)15(10-13)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKSEYUIMZNKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule comprises a thiazole core substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 2 with a benzamide moiety bearing a methylthio substituent at the meta position (Figure 1). The SMILES notation COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC confirms the connectivity, while the molecular formula (C₁₉H₁₈N₂O₃S₂) and molecular weight (386.5 g/mol) provide stoichiometric constraints for synthesis.
Retrosynthetic Disconnections
Retrosynthetically, the molecule dissects into two primary fragments:
- 4-(2,5-Dimethoxyphenyl)thiazol-2-amine : The thiazole ring is synthesized via cyclization, followed by functionalization.
- 3-(Methylthio)benzoyl chloride : The benzamide group is introduced via acylative coupling.
Thiazole Ring Formation Strategies
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for thiazole formation. For the 4-(2,5-dimethoxyphenyl)thiazol-2-amine intermediate:
Aziridine Ring-Opening and Cyclization
An alternative pathway involves aziridine intermediates, as demonstrated in analogous thiazolidine syntheses:
- Reactants : N-Tosylaziridine (1.0 equiv) and phenyl isothiocyanate (1.1 equiv) with BF₃·OEt₂ (10 mol%) in CH₂Cl₂.
- Mechanism :
- Yield : 90% with >99% enantiomeric excess under optimized conditions.
Benzamide Coupling and Functionalization
Synthesis of 3-(Methylthio)benzoyl Chloride
Amide Bond Formation
- Coupling Reaction :
- 4-(2,5-Dimethoxyphenyl)thiazol-2-amine (1.0 equiv) and 3-(methylthio)benzoyl chloride (1.05 equiv) are combined in dry THF with Et₃N (2.0 equiv) as a base.
- Stirring at 25°C for 6 hours affords the crude product.
- Yield : 82% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Catalytic and Optimization Strategies
Nano-Catalytic Enhancements
Nano-CdZr₄(PO₄)₆ (0.6 mol%) significantly improves imine formation and cyclization steps:
Solvent and Temperature Effects
- Optimal Solvent : CH₂Cl₂ for aziridine reactions; MeOH for Hantzsch synthesis.
- Temperature : Lower temperatures (0–25°C) favor regioselectivity in cyclization steps.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time 12.3 minutes.
Challenges and Mitigation
Regioselectivity in Thiazole Formation
Steric Hindrance in Coupling
- Issue : Bulky 2,5-dimethoxyphenyl group slows acylation.
- Solution : Excess acyl chloride (1.05 equiv) and prolonged reaction time (6 hours) ensure completion.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group provides steric bulk and electron-donating effects, contrasting with halogenated (e.g., 4d, 4e) or sulfonamide-substituted (e.g., 50, 2D216) analogues. Methoxy groups may enhance solubility compared to lipophilic halogens or sulfonamides.
- Biological Implications: Compounds with aminothiazole scaffolds (e.g., 50, 2D216) exhibit NF-κB activation, suggesting the thiazole core is critical for immunomodulatory activity . The target compound’s dimethoxyphenyl group could modulate this activity by altering electronic or steric interactions.
Heterocyclic Derivatives: Triazoles and Thiadiazoles
Table 2: Core Heterocycle Comparison
Key Observations :
- Triazoles vs. Thiazoles: Triazoles (e.g., 7–9) exhibit tautomerism between thione and thiol forms, which may influence reactivity and binding modes . The phenylsulfonyl and halogen substituents in triazoles (e.g., 7–9) introduce strong electron-withdrawing effects, differing from the target compound’s electron-rich dimethoxyphenyl group.
- Thiadiazole Derivatives: Benzodioxine-based thiadiazoles (e.g., compounds 1–25) feature fused heterocyclic systems, which may confer distinct pharmacokinetic profiles compared to monocyclic thiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
